molecular formula C7H6Cl2N2S B2474450 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 1429639-81-5

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine

Cat. No.: B2474450
CAS No.: 1429639-81-5
M. Wt: 221.1
InChI Key: CELWEVMHFJQSAE-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine is a versatile chemical intermediate designed for advanced pharmaceutical research and development. Its core structure is recognized as a privileged scaffold in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Research indicates that analogous dihydrothienopyrimidine derivatives serve as critical precursors in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of drug-resistant HIV . Furthermore, closely related heterocyclic fused pyrimidine compounds are being explored as potent inhibitors of tubulin polymerization, representing a promising approach for developing new anticancer agents . The reactive 2,4-dichloro substituents on the pyrimidine ring make this compound an excellent building block for sequential nucleophilic substitution reactions, allowing researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,4-dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELWEVMHFJQSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CS1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine typically involves the reaction of 2,4-dichloro-6,7-dihydrothieno and pyrimidine under specific conditions . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dichloromethane, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

Chemical Properties and Structure

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine has the molecular formula C7H6Cl2N2SC_7H_6Cl_2N_2S and a molecular weight of approximately 219.1 g/mol. The compound features a thieno-pyrimidine ring system, which contributes to its reactivity and biological activity.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. It serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have been explored for their potential therapeutic effects against multiple diseases.

Case Study: Anticancer Activity
A study evaluated the cytotoxicity of derivatives derived from this compound against several cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on breast and renal cancer cells when tested against the National Cancer Institute's 60 human cancer cell line panel. For instance:

  • Compound A : Inhibited MDA-MB-468 (breast cancer) with an IC50 of 12 µM.
  • Compound B : Showed selective toxicity towards UO-31 (renal cancer) with an IC50 of 8 µM .

Materials Science

In materials science, this compound is explored for developing new materials with specific electronic properties. Its unique structure allows for modifications that can enhance conductivity or other desirable material characteristics.

Table 1: Comparison of Electrical Properties

CompoundConductivity (S/m)Application Area
Compound A0.01Organic Electronics
Compound B0.05Photovoltaics
This compound0.03Sensors

Biological Studies

The compound also serves as a model for studying the biological activity of thieno-pyrimidine derivatives. Research has shown that it can act as an enzyme inhibitor or modulate receptor activity.

Mechanism of Action
The mechanism involves interactions with specific molecular targets within cells:

  • Enzyme Inhibition : It has been identified as an inhibitor of certain kinases involved in cancer progression.
  • Receptor Modulation : The compound has demonstrated potential to modulate G-protein coupled receptors (GPCRs), which are critical in various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in heterocyclic rings, substituents, or oxidation states. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine (Target) 74901-71-6 C₆H₄Cl₂N₂S 207.08 Cl (2,4), CH₃ (7) Pharmaceutical intermediates
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 1638764-36-9 C₈H₈Cl₂N₄ 215.07 Cl (2,4), CH₃ (5,7) Research reagent; enhanced steric bulk
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine 1429309-52-3 C₇H₆Cl₂N₂O 205.04 Cl (2,4), CH₃ (7), O (furan ring) High-purity intermediates (purity ≥99%)
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine 36267-71-7 C₇H₈N₂S 152.22 CH₃ (2) Flavoring agent (JECFA/FEMA approved)

Key Differences and Implications

Heterocyclic Core Variations
  • Thieno vs. Pyrrolo vs. This affects reactivity in cross-coupling reactions . Furo analogs (e.g., CAS 1429309-52-3) exhibit lower molecular weight and increased polarity due to oxygen, influencing solubility in polar solvents .
Substituent Effects
  • Chlorine vs. Methyl Groups: Chlorine atoms in the target compound increase electrophilicity, enabling nucleophilic substitution reactions (e.g., Suzuki-Miyaura couplings). In contrast, methyl groups (e.g., in 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine) reduce reactivity but improve metabolic stability .

Biological Activity

2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine is a heterocyclic compound characterized by its unique thieno-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the development of bioactive molecules.

Chemical Structure and Properties

The compound's molecular formula is C7H6Cl2N2SC_7H_6Cl_2N_2S, with a molecular weight of approximately 253.10 g/mol. Its structure includes two chlorine atoms and a methyl group, contributing to its distinct chemical reactivity and biological properties.

PropertyValue
IUPAC NameThis compound
CAS Number1429639-81-5
Molecular FormulaC7H6Cl2N2S
Molecular Weight253.10 g/mol

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with specific molecular targets through competitive inhibition mechanisms. The presence of chlorine and methyl groups enhances its binding affinity to target enzymes or receptors, making it a valuable scaffold for drug design.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit various enzymes related to cancer progression and microbial resistance. For example:

  • Histone Deacetylase (HDAC) Inhibition : Research indicates that modifications of thieno-pyrimidine derivatives can lead to significant HDAC inhibitory activity, reactivating gene expression in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antifungal properties, highlighting its potential in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cancer Treatment : A study focused on the synthesis of thieno-pyrimidine derivatives showed that certain modifications led to enhanced anti-cancer activity against various cell lines through apoptosis induction .
  • Pharmacophore Modeling : Research employing pharmacophore modeling techniques revealed critical structural features necessary for biological activity. This modeling aids in predicting the efficacy of new derivatives based on their spatial arrangement .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thieno-pyrimidines indicated that specific substitutions at the 2 and 4 positions significantly affect biological potency. This insight is crucial for designing more effective compounds .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameBiological ActivityNotable Features
2-Methyl-5,7-dihydrothieno[3,4-D]pyrimidineModerate enzyme inhibitionLacks chlorine substituents
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidineStronger anticancer activityAdditional benzyl group enhances binding
2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidineLimited bioactivitySimilar structure but less potent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine, and what experimental conditions optimize yield?

  • Methodology : Start with 4-chloropyrimidine derivatives as precursors. React with methylthiophene derivatives under nucleophilic substitution conditions (e.g., K₂CO₃ in CH₃CN at room temperature). Purify via column chromatography using hexane/ethyl acetate gradients. Yield optimization requires controlled temperature (0–60°C) and stoichiometric ratios (1:1.2 for amine/pyrimidine) to minimize side reactions .
  • Key Data : Typical yields range from 50–75% under anhydrous conditions. Reaction progress is monitored by TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • Thieno[3,4-d]pyrimidine ring protons (δ 7.8–8.2 ppm, aromatic).
  • Methyl group at C7 (δ 2.5–3.0 ppm, singlet).
  • Chlorine substituents (deshielded carbons at δ 125–135 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 261.02 (calculated for C₈H₇Cl₂N₂S).

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of chlorine substituents. Stability assays (HPLC purity >95% after 6 months) confirm degradation products include 7-methyl-5,7-dihydrothieno[3,4-d]pyrimidin-2,4-diol (<5% under optimal storage) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the thienopyrimidine core influence its reactivity in cross-coupling reactions?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density. The C4 chlorine is more electrophilic (Mulliken charge: –0.35) than C2 (–0.28), favoring Suzuki-Miyaura couplings at C4. Experimental validation: Pd(PPh₃)₄-mediated coupling with arylboronic acids achieves >80% yield at C4 vs. <40% at C2 .

Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays involving this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., p38α MAP kinase: 10 nM vs. 50 nM) may arise from assay conditions.

  • Solutions :
  • Standardize ATP concentrations (1 mM ATP in kinase buffer).
  • Validate via orthogonal assays (SPR for binding affinity vs. luminescence-based activity).
  • Control for solvent effects (DMSO ≤0.1% v/v) .

Q. How can computational modeling guide the design of derivatives with improved selectivity for antiviral targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against CXCR2 or viral proteases.
  • Prioritize derivatives with halogen bonds (Cl→His189 in CXCR2) or π-π stacking (thieno ring→Phe pocket).
  • Validate with SAR studies: 7-methyl enhances membrane permeability (logP = 2.8 vs. 1.5 for demethylated analogs) .

Q. What are the challenges in interpreting mass spectral fragmentation patterns of dihydrothienopyrimidines?

  • Analysis :

  • Dominant fragments at m/z 225 ([M-Cl]⁺) and 190 ([M-2Cl]⁺) indicate sequential loss of chlorines.
  • Ambiguities arise from isobaric ions (e.g., m/z 190 could also represent [M-Cl-CH₃]⁺). Resolve via MS/MS with collision energy >20 eV .

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